molecular formula C9H11Cl2NO2S B12538749 Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester CAS No. 679794-55-9

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester

Cat. No.: B12538749
CAS No.: 679794-55-9
M. Wt: 268.16 g/mol
InChI Key: MAAYJKQLJPUKTK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl (4,5-dichloro-3-thienyl)carbamate , derived from its carbamate functional group (-O-C(=O)-N-) attached to a thiophene ring substituted with chlorine atoms at the 4- and 5-positions. The ester moiety is formed via the reaction of carbamic acid with tert-butanol, resulting in the 1,1-dimethylethyl (tert-butyl) group.

The molecular formula is C11H14Cl2NO2S , with a molecular weight of 301.21 g/mol . This formula accounts for:

  • A thiophene ring (C4H3S) with two chlorine substituents (Cl2).
  • A carbamate group (-O-C(=O)-NH-) linked to the thiophene’s 3-position.
  • A tert-butyl ester group (C5H11O) attached to the carbamate oxygen.

This nomenclature aligns with conventions observed in structurally related carbamates, such as tert-butyl N-(trifluoromethyl)carbamate (C6H10F3NO2) and methyl N-(3,4-dichlorophenyl)carbamate (C8H7Cl2NO2) , which share analogous ester and aryl/heteroaryl substitution patterns.

Structural Descriptors: Thiophene Ring Substitution Patterns

The thiophene ring in this compound exhibits 3,4,5-trisubstitution , with critical functional groups at the 3-, 4-, and 5-positions:

  • 3-Position : The carbamate group (-NH-C(=O)-O-tert-butyl) is attached here, directing electronic effects via resonance into the heteroaromatic system.
  • 4- and 5-Positions : Chlorine atoms occupy these positions, introducing steric bulk and electron-withdrawing character. This substitution pattern contrasts with simpler carbamates like tert-butyl carbamate (unsubstituted) or methyl N-(3,4-dichlorophenyl)carbamate , which feature phenyl rings instead of thiophene.

The thiophene backbone imparts distinct electronic properties compared to benzene-derived analogs. The sulfur atom’s electronegativity (2.58 on the Pauling scale) creates a polarized π-system, enhancing the ring’s susceptibility to electrophilic substitution at the 2- and 5-positions. However, the presence of chlorine atoms at the 4- and 5-positions alters this reactivity, favoring nucleophilic pathways or steric hindrance at adjacent sites.

Comparative Analysis with Related Carbamate Derivatives

To contextualize this compound’s structural uniqueness, Table 1 compares its features with those of analogous carbamates from the provided search results:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
tert-Butyl (4,5-dichloro-3-thienyl)carbamate C11H14Cl2NO2S 4,5-dichlorothiophene, tert-butyl 301.21
tert-Butyl N-(trifluoromethyl)carbamate C6H10F3NO2 Trifluoromethyl, tert-butyl 185.14
Methyl N-(3,4-dichlorophenyl)carbamate C8H7Cl2NO2 3,4-dichlorophenyl, methyl 220.05
Key Observations:
  • Backbone Diversity : The thiophene ring introduces sulfur into the aromatic system, differing from the phenyl or aliphatic groups in analogs . This affects conjugation and dipole moments.
  • Substituent Effects : Chlorine atoms at the 4- and 5-positions create a steric and electronic environment distinct from the trifluoromethyl group in or the dichlorophenyl group in . For instance, the Cl atoms’ electronegativity (3.16) versus CF3’s inductive effect (-I) modulates the carbamate’s hydrolysis kinetics.
  • Ester Group Impact : The tert-butyl ester provides greater steric protection compared to methyl esters , potentially enhancing stability against enzymatic or hydrolytic degradation.

Properties

CAS No.

679794-55-9

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

tert-butyl N-(4,5-dichlorothiophen-3-yl)carbamate

InChI

InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-5-4-15-7(11)6(5)10/h4H,1-3H3,(H,12,13)

InChI Key

MAAYJKQLJPUKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Standard Boc Anhydride Protocol

The most common method involves reacting 4,5-dichlorothiophen-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

  • Dissolve 4,5-dichlorothiophen-3-amine (1.0 eq) in anhydrous THF or dichloromethane.
  • Add triethylamine (1.2 eq) or 4-dimethylaminopyridine (0.1 eq) as a base.
  • Slowly add Boc₂O (1.1 eq) at 0°C, then warm to room temperature and stir for 4–12 hours.
  • Quench with water, extract with organic solvent, and purify via column chromatography.

Yield : 75–90%.

Key Data :

Parameter Value
Solvent THF, DCM, or water-acetone
Temperature 0°C → RT
Reaction Time 4–12 hours
Base TEA, DMAP, or NaHCO₃

Mechanism :
The amine attacks Boc₂O’s electrophilic carbonyl, forming a tert-butyl carbonate intermediate. Deprotonation by the base releases CO₂ and tert-butoxide, yielding the Boc-protected amine.

Green Chemistry Approach

A solvent-free or aqueous-acetone method minimizes environmental impact:

  • Mix 4,5-dichlorothiophen-3-amine (1.0 eq) with Boc₂O (1.1 eq) in water-acetone (9.5:0.5 v/v).
  • Stir at room temperature for 1–2 hours.
  • Extract with dichloromethane and purify.

Yield : 80–88%.

Advantages :

  • Eliminates toxic solvents.
  • Shorter reaction time.

Synthesis via Curtius Rearrangement

If 4,5-dichlorothiophen-3-amine is unavailable, the amine can be synthesized from a carboxylic acid precursor via Curtius rearrangement:

Acyl Azide Formation

  • Convert 4,5-dichlorothiophene-3-carboxylic acid to acyl chloride using thionyl chloride.
  • React with sodium azide to form acyl azide.

Thermal Rearrangement

  • Heat acyl azide in tert-butanol to induce Curtius rearrangement, generating an isocyanate intermediate.
  • Trap with tert-butanol to form the Boc-protected amine.

Yield : 50–65%.

Limitations :

  • Lower yield due to side reactions.
  • Requires handling hazardous azides.

Catalytic Carbonylation Methods

Patents describe carbamate synthesis via carbonylation of amines with CO₂ and alkoxysilanes:

Zinc-Catalyzed Reaction

  • React 4,5-dichlorothiophen-3-amine with CO₂ (5 MPa) and tetramethoxysilane in acetonitrile.
  • Use Zn(OAc)₂ and 1,10-phenanthroline as catalysts at 150°C for 24 hours.

Yield : 60–84%.

Key Data :

Catalyst System Yield (%)
Zn(OAc)₂ + phen 84
Zn(OAc)₂ + bpy 83
ZnCl₂ 18

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Direct Boc Protection 75–90 High Moderate
Green Chemistry 80–88 Moderate High
Curtius Rearrangement 50–65 Low Low
Catalytic Carbonylation 60–84 High High

Recommendations :

  • Direct Boc protection is optimal for laboratory-scale synthesis.
  • Catalytic carbonylation suits industrial applications due to high yields and CO₂ utilization.

Challenges and Optimization

Purification

Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like di-Boc derivatives.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with thiol groups or nucleophilic sites on proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester, can be contextualized by comparing it to related carbamate derivatives. Key differences lie in the substituent groups, which dictate physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Compound Name Substituent Group Key Properties/Applications References
This compound 4,5-Dichloro-3-thienyl - Electron-withdrawing Cl atoms enhance stability and electrophilicity.
- Potential use in agrochemicals (e.g., fungicides) due to thiophene’s bioactivity.
Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester Cyanomethyl - Polar cyanomethyl group increases solubility in polar solvents.
- Likely intermediate for pharmaceuticals or fine chemicals.
(3-Aminophenyl)carbamic acid, 1,1-dimethylethyl ester 3-Aminophenyl - Aromatic amine enables hydrogen bonding and conjugation.
- Used as a synthetic precursor for dyes or drug intermediates.
Carbamic acid, [(3R)-4,4-dimethyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester 4,4-Dimethyl-3-pyrrolidinyl - Cyclic amine introduces basicity and conformational rigidity.
- Potential application in chiral catalysts or bioactive molecules.
N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester Nitroalcohol-functionalized - Stereoselective synthesis achieved via NaBH₄ reduction.
- High chiral purity (>99%) makes it valuable in enantioselective drug synthesis.

Key Insights:

Substituent Effects: Electron-Withdrawing Groups: The dichlorothienyl group in the target compound contrasts with electron-donating groups like 3-aminophenyl, altering reactivity in nucleophilic substitutions or cross-coupling reactions. Steric Bulk: The tert-butyl ester is conserved across analogs, but substituents like cyanomethyl or pyrrolidinyl modify steric hindrance, impacting binding affinity in biological targets.

Synthetic Considerations :

  • Sodium borohydride-mediated reductions (as in ) are common for stereoselective carbamates but may require tailored conditions for halogenated thiophene derivatives.

Applications: Dichlorothienyl carbamates may exhibit enhanced antimicrobial activity compared to non-halogenated analogs (e.g., cyanomethyl). Compounds with aromatic amines (e.g., 3-aminophenyl) are more suited as synthetic intermediates, while stereochemically pure variants (e.g., nitroalcohol derivatives) are prioritized in drug development .

Biological Activity

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester (CAS Number: 11536315) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H11Cl2NO2S
  • Molecular Weight : 236.16 g/mol
  • Chemical Structure : The compound features a thienyl ring substituted with two chlorine atoms at the 4 and 5 positions, which is critical for its biological activity.

Research indicates that carbamic acid derivatives often exhibit their biological effects through interactions with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Studies have shown that carbamate compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against various pathogenic strains .
  • Antibacterial Potency : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Case Studies

  • Antibacterial Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted that carbamic acid derivatives exhibit superior antibacterial potency compared to traditional antibiotics like ampicillin. The presence of the thienyl moiety significantly enhances the interaction with bacterial enzymes .
  • Toxicity Assessment :
    • In evaluating the safety profile, carbamic acid derivatives were tested on HepG2 human liver cells. Results indicated no significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeTargetEffectiveness (MIC)Reference
AntibacterialStreptococcus pneumoniae0.008 μg/mL
AntibacterialStaphylococcus epidermidis0.03 μg/mL
Enzyme InhibitionDNA gyraseIC50 = 0.0033 μg/mL
CytotoxicityHepG2 cellsNon-toxic

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